molecular formula C6H4BrClIN B2822004 5-Bromo-4-chloro-2-iodoaniline CAS No. 1263376-97-1

5-Bromo-4-chloro-2-iodoaniline

Cat. No.: B2822004
CAS No.: 1263376-97-1
M. Wt: 332.36
InChI Key: PZIRCWGIMZMJTA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrClINH2. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical syntheses and research applications.

Mechanism of Action

Target of Action

5-Bromo-4-chloro-2-iodoaniline is a type of aniline derivative . The primary targets of aniline derivatives are often complex and can vary widely depending on the specific derivative and its functional groups.

Mode of Action

Aniline derivatives are known to undergo various chemical reactions, including nucleophilic substitution . The bromo, chloro, and iodo substituents on the aniline ring can potentially interact with other molecules or ions in a biological system .

Pharmacokinetics

It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-iodoaniline typically involves multiple steps, starting from aniline. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while oxidation and reduction can produce nitroanilines or aminobenzenes.

Scientific Research Applications

5-Bromo-4-chloro-2-iodoaniline is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-iodoaniline
  • 4-Chloro-2-iodoaniline
  • 2-Bromo-4-chloroaniline
  • 2-Iodoaniline

Uniqueness

5-Bromo-4-chloro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other halogenated anilines. The combination of bromine, chlorine, and iodine provides a versatile platform for further chemical modifications and applications in various fields .

Biological Activity

5-Bromo-4-chloro-2-iodoaniline (C6H4BrClIN) is a halogenated aniline compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

  • Molecular Formula : C6H4BrClIN
  • Molecular Weight : 332.36 g/mol
  • CAS Number : 1263376-97-1

The compound features three halogen substituents (bromine, chlorine, and iodine), which contribute to its unique reactivity and biological properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, typically involving halogenation of aniline derivatives. The following synthetic route is commonly employed:

  • Starting Material : Aniline
  • Reagents : Bromine, chlorine, and iodine sources
  • Conditions : Electrophilic aromatic substitution reactions under controlled temperatures

This compound serves as an important intermediate in the synthesis of more complex biologically active molecules.

Biological Activity

This compound exhibits a range of biological activities that are primarily attributed to its structural characteristics. Notable activities include:

  • Anticancer Activity : Research indicates that compounds with similar halogenated structures can inhibit receptor tyrosine kinase (RTK) signaling pathways. For instance, some studies have shown that halogenated anilines can act as multikinase inhibitors, potentially serving as anticancer agents by targeting vascular endothelial growth factor receptor (VEGFR) pathways .
  • Antimicrobial Properties : The presence of halogens in the structure has been linked to increased antimicrobial activity against various pathogens. Compounds with similar configurations have shown effectiveness against bacteria and fungi .

Case Studies and Research Findings

  • Anticancer Potential :
    • A study focusing on the synthesis of 5-bromo derivatives showed significant cytotoxic effects against human cancer cell lines. The compound's ability to inhibit angiogenesis through VEGFR inhibition was highlighted as a promising therapeutic avenue .
  • Antimicrobial Activity :
    • In a comparative study of halogenated compounds, this compound demonstrated notable antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatments .
  • Structure-Activity Relationship (SAR) :
    • An evaluation of various halogenated anilines indicated that the position and type of halogen substituents significantly influence biological activity. The combination of bromine, chlorine, and iodine in this compound appears to enhance its reactivity towards biological targets compared to other aniline derivatives .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInhibition of VEGFR; cytotoxicity against cancer cell lines ,
AntimicrobialEffective against bacteria and fungi
CytotoxicitySignificant effects on human cancer cell lines

Properties

IUPAC Name

5-bromo-4-chloro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIRCWGIMZMJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-chlorobenzenamine (10.0 g, 48.5 mmol) in CH3COOH (50 mL), NIS (10.9 g, 48.5 mmol) was added in portions and the resulting mixture was stirred at room temperature for 16 h. The mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate, washed with saturated NaHCO3 solution and brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate=50:1) to afford the desired product (2.5 g, 15.5% yield). ESI-MS m/z: 329.9 [M−H]−.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
15.5%

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